(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-(4-fluorobenzyl)pyrrolidin-3-amine hydrochloride” is a chemical with the CAS number 1261230-77-6 .
Physical and Chemical Properties The molecular formula of this compound is C11H16ClFN2 and it has a molecular weight of 230.7095432 . Unfortunately, the exact physical properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds similar to (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride have been explored in various studies. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) through hydride transfer from Et3SiH to carbenium ions highlights the intricate processes involved in creating complex heterocyclic molecules. These molecules have been characterized using techniques such as single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS, showcasing their structural and electronic properties. Such research underlines the potential for developing new compounds with unique reactivity and properties for various applications, including non-linear optics and drug design due to their stability and charge transfer capabilities (Murthy et al., 2017).
Mechanistic Studies
Research on the reaction mechanisms involving similar compounds, such as the interaction between 1-fluoro-2,6-dinitrobenzene and alicyclic amines, provides insights into the chemical behavior and potential applications of (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride. These studies help understand the influence of temperature, solvent composition, and the structure of reactants on the reaction pathways and outcomes. Such mechanistic insights are crucial for designing new synthetic strategies and optimizing reaction conditions for desired products (Mancini, Fortunato, & Vottero, 2005).
Application in Drug Design
The structure and reactivity of compounds like (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride can be leveraged in drug design, particularly in the development of antiallergic agents. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides and their evaluation as antiallergic compounds illustrate how modifying the structure and substituents of similar compounds can lead to significant improvements in biological activity. Such research highlights the potential of (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride derivatives in medicinal chemistry (Menciu et al., 1999).
Safety and Hazards
properties
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZYLVPEAGIBW-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.